molecular formula C9H19NO B13249227 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Cat. No.: B13249227
M. Wt: 157.25 g/mol
InChI Key: FFKWABNZKXHRSI-UHFFFAOYSA-N
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Description

2-(5-Ethylpiperidin-2-yl)ethan-1-ol is a chemical compound with the CAS Number 81684-30-2 and a molecular formula of C9H19NO . It has a molecular weight of approximately 157.25 g/mol . This piperidine derivative is characterized by an ethanol group linked to the 2-position of a 5-ethylpiperidine ring, a structure that classifies it among molecules of interest in medicinal chemistry and pharmacology. While the specific biological pathway and research applications for this compound are not fully detailed in the public domain, its structural features are significant. Piperidine scaffolds are prevalent in pharmaceuticals and biochemical tool compounds . Related piperidine-ethanol derivatives have been investigated for their potential therapeutic activities, suggesting this compound may serve as a valuable intermediate or building block in organic synthesis and drug discovery programs . Furthermore, structural analogs that modulate lysosomal function highlight the potential relevance of such compounds in research areas like phospholipidosis and lysosomal storage disorders . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(5-ethylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-2-8-3-4-9(5-6-11)10-7-8/h8-11H,2-7H2,1H3

InChI Key

FFKWABNZKXHRSI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(NC1)CCO

Origin of Product

United States

Preparation Methods

Cyclization of Ethylpiperidine Derivatives

The synthesis of this compound predominantly begins with the formation of the piperidine ring, followed by functionalization at the 2-position. A common approach involves cyclization of appropriately substituted amino alcohols or amino acids under controlled conditions.

Key steps include:

  • Preparation of 2-Substituted Ethylpiperidines:
    This involves the nucleophilic substitution or cyclization of amino alcohols or amino acids bearing the ethyl group at the 5-position. For example, the synthesis of 5-ethyl-2-methylpiperidine derivatives can be achieved via radical cyclization or intramolecular nucleophilic substitution, as described in the literature on disubstituted piperidines (see,).

  • Cyclization via Nucleophilic Attack:
    The amino alcohols are cyclized under acidic or basic conditions, often with the aid of catalysts or heat, to form the piperidine ring with the desired substitution pattern.

Functionalization at the 2-Position

Following ring formation, the introduction of the hydroxymethyl group at the 2-position is typically achieved through:

Direct Synthesis from Precursors

An alternative route involves multi-step synthesis starting from commercially available compounds such as 5-ethyl-2-picoline derivatives, which are then subjected to:

Specific Preparation Methods Verified from Literature and Patents

Method Based on Radical Cyclization and Functionalization

A patent (WO2008137087A1) describes a process for preparing similar piperidine derivatives, emphasizing scalable, safe, and cost-effective routes . The process involves:

  • Starting with amino alcohols or amino acids.
  • Cyclization under controlled conditions to form the piperidine ring.
  • Functionalization at the 2-position via hydroxymethylation or oxidation.

This method avoids harsh reagents, minimizes waste, and is suitable for large-scale production.

Synthesis via Organometallic Chemistry

Research articles (see) detail the use of organometallic reagents such as Grignard or organolithium compounds to functionalize the piperidine ring at the 2-position:

  • Formation of a suitable intermediate via nucleophilic addition.
  • Cyclization to form the piperidine core.
  • Hydroxymethylation or oxidation to install the ethanol group.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Radical Cyclization Amino alcohols or amino acids Sodium amide, phenylselenide groups Reflux, inert atmosphere High selectivity, scalable ,
Organometallic Functionalization Ethylpiperidine derivatives Grignard reagents, organolithiums Low temperature, inert atmosphere Precise control over substitution ,,
Hydroxymethylation 2-alkylpiperidine derivatives Formaldehyde, formic acid Mild heating, aqueous conditions Direct introduction of hydroxymethyl group General organic synthesis literature

Notes on Reaction Conditions and Scalability

  • Solvent Choice:
    Tetrahydrofuran (THF) is frequently used due to its ability to stabilize reactive intermediates and facilitate cyclization reactions.

  • Temperature Control:
    Reactions are typically conducted at low temperatures (0°C to -20°C) to prevent side reactions, especially when organometallic reagents are involved.

  • Purification:
    Crystallization from ethanol or tetrahydrofuran solutions is standard for obtaining high-purity intermediates.

  • Recycling and Waste Minimization: Modern processes emphasize solvent-free reactions and recycling of starting materials, as demonstrated in recent research ().

Scientific Research Applications

2-(5-Ethylpiperidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine and Piperazine Derivatives

2-(Piperazin-1-yl)ethan-1-ol Derivatives
  • Structure : These compounds replace the piperidine ring with a piperazine scaffold, introducing an additional nitrogen atom. Examples include 1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol, which incorporates a carbazole group for enhanced aromatic interactions .
  • Physicochemical Properties : The piperazine ring increases basicity compared to piperidine analogs, influencing solubility and receptor binding.
  • Applications : Used in USP reference standards and as Bax channel blockers, highlighting their pharmacological versatility .
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
  • Structure : Features a thiadiazole ring at the piperidine 1-position, introducing sulfur-based heterocyclic properties.
  • Biological Activity : Demonstrates potent glutaminase 1 (GLS1) inhibition (IC₅₀ = 0.12 μM), attributed to the electron-deficient thiadiazole moiety enhancing target affinity .
  • Key Difference : The thiadiazole group confers distinct electronic and steric effects compared to the ethyl substituent in 2-(5-ethylpiperidin-2-yl)ethan-1-ol .

Aromatic and Heteroaromatic Derivatives

2-(5-Methylpyridin-2-yl)ethan-1-ol
  • Structure : A pyridine ring replaces the piperidine scaffold, with a methyl group at the 5-position.
  • Commercial Availability : Priced at $288–$348/g (95% purity), reflecting its niche applications in fine chemical synthesis .
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol
  • Structure: Combines a piperidine ring with a pyridine substituent and an aminomethyl group.
  • The aminomethyl group enables hydrogen bonding, improving aqueous solubility (logS = -2.1) .

Functionalized Ethan-1-ol Derivatives

2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76)
  • Structure : Contains a benzyloxy-substituted benzyl group and an ethoxy spacer.
  • Synthesis : Produced via reductive amination (39.1% yield) using sodium triacetoxyborohydride, a method applicable to hydroxyl-rich analogs .
  • Key Contrast : The ethoxy spacer and benzyloxy groups enhance steric bulk, reducing membrane permeability compared to simpler piperidine derivatives .
2-(2-Iodophenyl)ethan-1-ol
  • Structure : An iodine atom at the phenyl 2-position introduces significant molecular weight (248.06 g/mol) and polarizability.
  • Applications : Likely used in radiolabeling or as a heavy-atom derivative in crystallography. The iodine’s electron-withdrawing effect alters reactivity in substitution reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Key Applications
This compound Piperidine 5-Ethyl, 2-hydroxyethyl ~185.3 1.2 Medicinal chemistry intermediate
2-(Piperazin-1-yl)ethan-1-ol Piperazine N/A ~130.2 -0.5 Pharmacological standards
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Piperidine + thiadiazole 1-Thiadiazol-2-yl ~215.3 1.8 GLS1 inhibitors
2-(5-Methylpyridin-2-yl)ethan-1-ol Pyridine 5-Methyl 137.18 1.8 Fine chemicals

Research Findings and Implications

  • Piperidine vs. Piperazine : Piperazine derivatives exhibit higher solubility but reduced blood-brain barrier penetration due to increased polarity .
  • Aromatic Substituents : Pyridine and iodophenyl analogs show enhanced target engagement in receptor-binding assays but face metabolic stability challenges .
  • Synthetic Efficiency : Reductive amination (e.g., YTK-A76) and catalytic hydrogenation (e.g., metabolite 27) are reliable for hydroxylated analogs, though yields vary .

Biological Activity

2-(5-Ethylpiperidin-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₅N₁O
  • Molecular Weight : 155.23 g/mol

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests against various bacterial strains showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Pseudomonas aeruginosa0.025 mg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

In models of inflammation, this compound has demonstrated the ability to inhibit pro-inflammatory cytokines. A study utilizing lipopolysaccharide (LPS)-stimulated macrophages revealed a reduction in TNF-alpha and IL-6 levels, indicating its anti-inflammatory potential.

3. Neuroprotective Activity

Preliminary research suggests that this compound may offer neuroprotective benefits. In models of oxidative stress, the compound was shown to reduce neuronal cell death and improve cell viability, potentially through mechanisms involving the modulation of oxidative stress pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Enzyme Inhibition : It has been hypothesized that the compound inhibits specific enzymes involved in inflammatory pathways, reducing cytokine production.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various piperidine derivatives included this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential role in treating resistant infections .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound led to a significant decrease in cognitive decline and neuronal loss. Behavioral tests indicated improved memory function, supporting its use as a neuroprotective agent .

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